molecular formula C12H13F3N4O2S B2972556 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 1005694-21-2

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2972556
CAS RN: 1005694-21-2
M. Wt: 334.32
InChI Key: AZKCWGSVTNCGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, also known as DMS-611, is a novel and potent inhibitor of protein kinase D (PKD). PKD is a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. DMS-611 has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine inhibits PKD by binding to its catalytic domain and preventing its activation. PKD is activated by various stimuli, including growth factors, cytokines, and stress signals, and plays a critical role in the regulation of various cellular processes. By inhibiting PKD, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can block the downstream signaling pathways that promote cancer cell growth, inflammation, and cardiovascular diseases.
Biochemical and physiological effects:
4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the phosphorylation of various downstream targets of PKD, including histone deacetylase 5 (HDAC5), heat shock protein 27 (HSP27), and c-Jun N-terminal kinase (JNK). It can also induce apoptosis and cell cycle arrest in cancer cells, and reduce the infiltration of immune cells in inflamed tissues. In cardiovascular diseases, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can reduce oxidative stress and inflammation, and improve endothelial function and angiogenesis.

Advantages and Limitations for Lab Experiments

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKD, and can be used at low concentrations to achieve maximal inhibition. It has also shown good pharmacokinetic properties in animal models, including good oral bioavailability and long half-life. However, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties and toxicity profiles in humans are not fully understood. It may also have off-target effects on other kinases or cellular processes, which need to be carefully evaluated.

Future Directions

There are several future directions for the research on 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine. First, more preclinical studies are needed to evaluate its efficacy and safety in various disease models, and to identify the optimal dosing and administration regimens. Second, the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and cardiovascular effects need to be further elucidated, to identify new targets and biomarkers for drug development. Third, the potential of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine as a combination therapy with other drugs, such as chemotherapy or immunotherapy, needs to be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine in humans, and to determine its potential as a new therapeutic agent for cancer, inflammation, and cardiovascular diseases.

Synthesis Methods

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-sulfonamide, which is then reacted with trifluoromethyl iodide and a base to yield the final product. The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been described in detail in a patent application (US20140221380A1).

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to enhance the anti-cancer effects of chemotherapy and radiation therapy. In inflammation, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells. In cardiovascular diseases, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia/reperfusion injury.

properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2S/c1-4-22(20,21)11-16-9(5-10(17-11)12(13,14)15)8-6-19(3)18-7(8)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKCWGSVTNCGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.